6-(3-クロロフェニル)ピリジン-3-アミン

説明

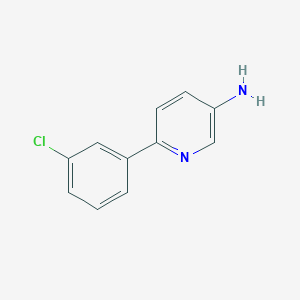

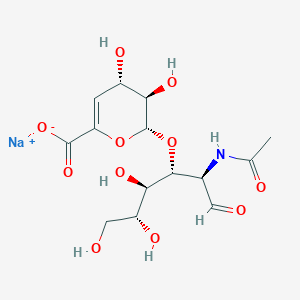

“6-(3-Chlorophenyl)pyridin-3-amine” is a chemical compound with the molecular formula C11H9ClN2 . It is a derivative of pyridin-3-amine . The compound is part of the class of organic compounds known as aminopyridines and derivatives .

Molecular Structure Analysis

The molecular structure of “6-(3-Chlorophenyl)pyridin-3-amine” consists of a pyridine ring attached to a phenyl ring via an amine group . The phenyl ring is substituted with a chlorine atom .Physical and Chemical Properties Analysis

The physical and chemical properties of “6-(3-Chlorophenyl)pyridin-3-amine” include a molecular weight of 204.66 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 292.6±20.0 °C at 760 mmHg, and a flash point of 130.7±21.8 °C .科学的研究の応用

- 6-(3-クロロフェニル)ピリジン-3-アミン中のピリジン環は、新規な生物活性化合物の設計のための汎用性の高い足場として役立ちます . 医薬品化学者は、sp3-混成による薬物選択性と3次元的なカバレッジに貢献するため、そのファーマコフォア空間を探求することができます。

- 研究者はこの化合物の誘導体を合成し、その生物活性を評価してきました。 たとえば、1-(3-クロロフェニル)-3-メチル-2-ピラゾリン-5-オン部分を有する化合物106は、強力な抗炎症活性を示しました .

- 置換-N-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンゾアミド誘導体を設計し、その抗結核活性を評価しました。 これらの化合物は、結核療法に貢献する可能性があります .

- 研究者は、6-(3-クロロフェニル)ピリジン-3-アミンを含むピロリジン誘導体の構造活性相関(SAR)を調査してきました。 立体因子による生物活性の影響を理解することは、創薬にとって不可欠です .

- ピロリジン環は、さまざまな環状または非環状の前駆体から構築できます。 研究者は、この足場の作成のための合成戦略を報告しており、これは新規の薬物候補の開発に役立ちます .

- ピロリジン環中の炭素の立体異性体は、薬物候補の生物学的プロファイルに影響を与えます。 さまざまな立体異性体と置換基の空間配向は、エナンチオ選択的タンパク質との異なる結合様式につながる可能性があります .

- 6-(3-クロロフェニル)ピリジン-3-アミンは、他の化合物の合成のためのビルディングブロックとして役立ちます。 そのユニークな構造は、有機合成とより複雑な分子の中間体として価値があります .

医薬品化学と創薬

抗結核剤

ケミカルバイオロジーと酵素阻害

有機合成と官能基化

立体化学とエナンチオ選択性

化学試薬と中間体

作用機序

Target of Action

Many compounds that contain a pyridine ring, like “6-(3-Chlorophenyl)pyridin-3-amine”, often interact with various enzymes and receptors in the body. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of Action

The compound could interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The exact mode of action would depend on the compound’s structure and the nature of its target .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect the compound’s solubility, which would influence its absorption and distribution. The compound could be metabolized by enzymes in the body, and the metabolites could be excreted through the kidneys or liver .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme that is essential for a pathogen’s survival, the result could be the death of the pathogen .

Action Environment

Various environmental factors could influence the compound’s action, efficacy, and stability. For example, factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with its target .

特性

IUPAC Name |

6-(3-chlorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQUJRQVKHKZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Boc-4,7-diazaspiro[2.5]octane](/img/structure/B1532698.png)

![3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1532700.png)

![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B1532708.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)

![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid](/img/structure/B1532718.png)

![4-(2-Fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532720.png)